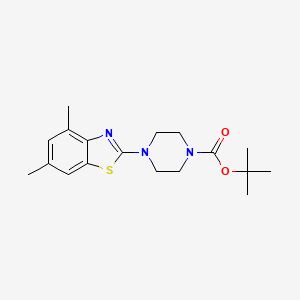

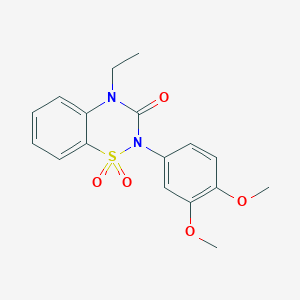

tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of piperazine, which is a common building block in the synthesis of various organic compounds . The tert-butyl group and the benzothiazolyl group attached to the piperazine ring suggest that this compound could have interesting chemical properties and potential applications in various fields.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Scientific Research Applications

Tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of biologically active compounds such as drugs and pesticides.

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various biological targets, contributing to their unique biological activities .

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been reported to have various biological activities, suggesting that they may induce a range of molecular and cellular effects .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

Advantages and Limitations for Lab Experiments

The use of tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate in laboratory experiments has numerous advantages. It is a relatively inexpensive reagent, and it can be used in a wide range of reactions. It is also relatively easy to handle, and has a high yield. However, it is not suitable for use in reactions involving sensitive substrates, as it can cause unwanted side reactions.

Future Directions

The potential applications of tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate are numerous, and there are many possible future directions for research. These include the development of more efficient synthesis methods, the optimization of existing methods, and the exploration of new applications in drug and pesticide synthesis. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its mechanism of action. Finally, research into the use of this compound in the synthesis of biologically active compounds could lead to the development of new therapeutic agents.

Synthesis Methods

Tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate can be synthesized through a number of methods. The most common method is the reaction of 4-dimethylaminobenzothiazole with tert-butylchloroformate in the presence of a base such as triethylamine. This reaction produces the desired product with a yield of up to 90%.

properties

IUPAC Name |

tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c1-12-10-13(2)15-14(11-12)24-16(19-15)20-6-8-21(9-7-20)17(22)23-18(3,4)5/h10-11H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXPMXCBPLFJFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

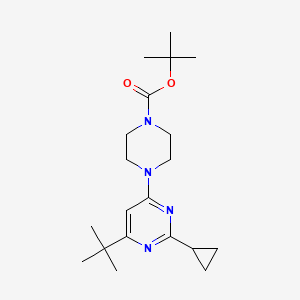

![tert-butyl 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6450581.png)

![2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450583.png)

![3-benzyl-1-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6450586.png)

![tert-butyl 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6450595.png)

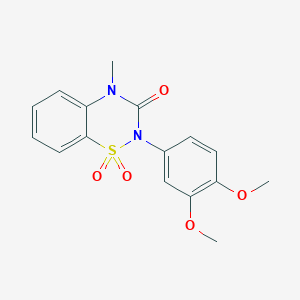

![4-methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450617.png)

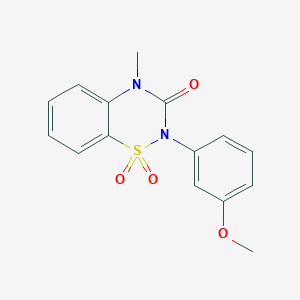

![4-ethyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450631.png)

![2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450644.png)

![tert-butyl 5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B6450659.png)

![1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6450666.png)